molecular formula C23H28ClN3O2 B12419625 2-Deschloro Aripiprazole-d8

2-Deschloro Aripiprazole-d8

Cat. No.: B12419625
M. Wt: 422.0 g/mol
InChI Key: SHHUSQIOAKPGMO-FUEQIQQISA-N
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Description

2-Deschloro Aripiprazole-d8: is a deuterated analog of 2-Deschloro Aripiprazole, a derivative of Aripiprazole. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C23H20D8ClN3O2, and it has a molecular weight of 421.99 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deschloro Aripiprazole-d8 involves the deuteration of 2-Deschloro Aripiprazole. The process typically includes the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) is common to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Deschloro Aripiprazole-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with different functional groups .

Scientific Research Applications

Pharmacokinetic Studies

Overview
The primary application of 2-Deschloro Aripiprazole-d8 lies in pharmacokinetic studies. Its deuterated nature allows researchers to investigate the metabolism and pharmacodynamics of Aripiprazole without altering its fundamental pharmacological properties. This is crucial for understanding drug interactions and metabolic pathways.

Key Findings

  • Metabolism : this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are essential for elucidating drug-drug interactions. Studies have shown that co-administered drugs can significantly influence the efficacy and safety profile of Aripiprazole by altering its metabolism.
  • Tracking Metabolites : The isotopic labeling enables precise tracking of the compound in biological systems, facilitating a better understanding of its pharmacokinetic profile.

Analytical Chemistry

Applications in Research
In analytical chemistry, this compound serves as a standard for various assays and experiments aimed at quantifying Aripiprazole levels in biological samples. Its unique properties make it an invaluable tool for researchers studying drug interactions and metabolic pathways.

Application Area Description
Drug Interaction StudiesHelps identify how other medications affect the metabolism of Aripiprazole.
Bioanalytical MethodsUsed as an internal standard in mass spectrometry to quantify Aripiprazole in plasma or urine samples.
Stability TestingAssists in evaluating the stability of formulations containing Aripiprazole under various conditions.

Case Study 1: Efficacy of Two-Injection Start Regimen

A retrospective observational study evaluated the efficacy and tolerability of a two-injection start regimen of long-acting injectable Aripiprazole among patients with severe mania. The study involved eight patients who received the treatment, showing significant improvement in manic symptoms without severe adverse events. The mean Young Mania Rating Scale (YMRS) score decreased from 46.30 to 14.50 after ten days .

Case Study 2: Binding Affinity Studies

Research has demonstrated that the chlorine atoms in Aripiprazole influence its binding geometry with human serum albumin (HSA). The crystal structure analysis revealed differences between deschloro-Aripiprazole and regular Aripiprazole, providing insights into how structural modifications affect drug binding and efficacy .

Mechanism of Action

The mechanism of action of 2-Deschloro Aripiprazole-d8 is similar to that of Aripiprazole. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, making it effective in the treatment of various psychiatric disorders .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different pharmacokinetic properties compared to its non-deuterated analogs. This makes it particularly valuable in research settings where precise quantification and identification are required .

Properties

Molecular Formula

C23H28ClN3O2

Molecular Weight

422.0 g/mol

IUPAC Name

7-[4-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)/i11D2,12D2,13D2,14D2

InChI Key

SHHUSQIOAKPGMO-FUEQIQQISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=CC(=CC=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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